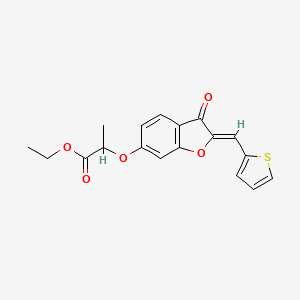

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-3-21-18(20)11(2)22-12-6-7-14-15(9-12)23-16(17(14)19)10-13-5-4-8-24-13/h4-11H,3H2,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNPIIILFOSWGF-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also referred to by its CAS number 623122-95-2, is a complex organic compound characterized by its unique structural features, including a benzofuran ring fused with a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O5S, and it has a molecular weight of 344.38 g/mol. The compound features an ester functional group, which contributes to its reactivity and potential applications in various fields.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H16O5S |

| Molecular Weight | 344.38 g/mol |

| CAS Number | 623122-95-2 |

| Purity | Typically 95% |

Synthesis Methods

The synthesis of this compound typically involves several steps, including refluxing mixtures in solvents like ethanol or dichloromethane and purification through techniques such as silica gel chromatography. The unique combination of functional groups allows for diverse interactions in chemical reactions.

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant activity. The presence of the thiophene and benzofuran moieties may contribute to this activity by scavenging free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. The specific mechanism of action for this compound remains to be elucidated but may involve disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

Some studies have explored the enzyme inhibitory potential of similar compounds, suggesting that this compound could act as an inhibitor for certain enzymes involved in disease pathways. This aspect warrants further investigation through biochemical assays.

Table 2: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.